N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative with a complex structure that includes a phenylpropyl group and an acetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory effects, suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenases (coxs) .
Mode of Action
Based on the anti-inflammatory activity of similar compounds, it can be hypothesized that n-{4-[(3-hydroxy-3-phenylpropyl)sulfamoyl]phenyl}acetamide may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
This pathway involves the conversion of arachidonic acid to prostaglandins by COX enzymes .
Result of Action
Similar compounds have demonstrated anti-inflammatory activity, suggesting that this compound may also exhibit such effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with 3-hydroxy-3-phenylpropylsulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(2-methoxyphenyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(3-methoxyphenyl)sulfamoyl)phenyl)acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
Uniqueness
N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide is unique due to the presence of the 3-hydroxy-3-phenylpropyl group, which can impart different chemical and biological properties compared to its methoxyphenyl counterparts. This structural difference can affect its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
N-[4-[(3-hydroxy-3-phenylpropyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(20)19-15-7-9-16(10-8-15)24(22,23)18-12-11-17(21)14-5-3-2-4-6-14/h2-10,17-18,21H,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADSWQOUPFFUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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